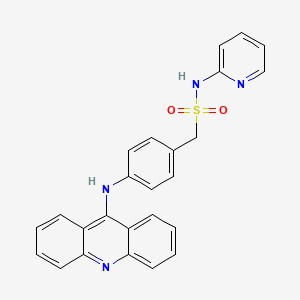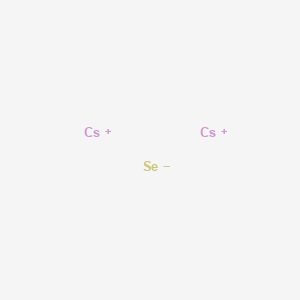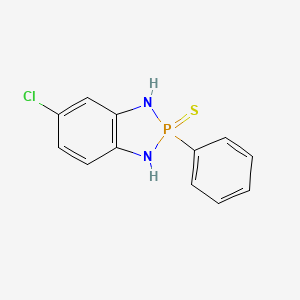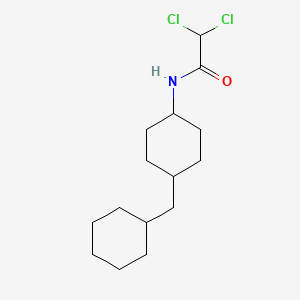
Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro-: is a complex organic compound characterized by its unique molecular structure. This compound is part of the acetamide family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of cyclohexyl groups and dichloro substituents in its structure contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexylmethylamine with 2,2-dichloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process, making it feasible for large-scale applications.
化学反应分析
Types of Reactions
Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted acetamide derivatives.
科学研究应用
Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in clinical trials.
Industry: Utilized in the production of specialty chemicals and materials. It is employed in the formulation of advanced polymers and coatings.
作用机制
The mechanism of action of Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Acetamide, N-cyclohexyl-: Similar in structure but lacks the dichloro substituents, resulting in different chemical properties and reactivity.
N-(4-Oxocyclohexyl)acetamide: Contains an oxo group instead of the dichloro groups, leading to distinct reactivity and applications.
N,N-Dimethylacetamide: A widely used solvent with different functional groups, offering unique solubility and chemical properties.
Uniqueness
Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- stands out due to its combination of cyclohexyl and dichloro substituents. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for specialized applications in research and industry. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its significance.
属性
CAS 编号 |
97702-88-0 |
|---|---|
分子式 |
C15H25Cl2NO |
分子量 |
306.3 g/mol |
IUPAC 名称 |
2,2-dichloro-N-[4-(cyclohexylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C15H25Cl2NO/c16-14(17)15(19)18-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h11-14H,1-10H2,(H,18,19) |
InChI 键 |
UXRFGAVKBYGPBP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CC2CCC(CC2)NC(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


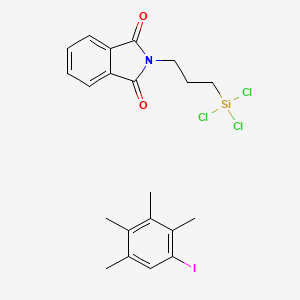
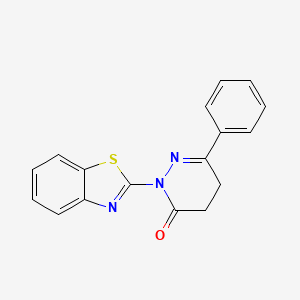
![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)


![1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12807899.png)
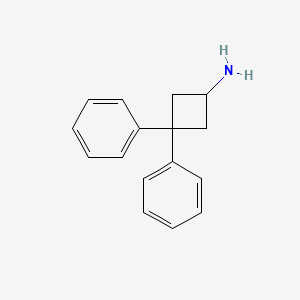
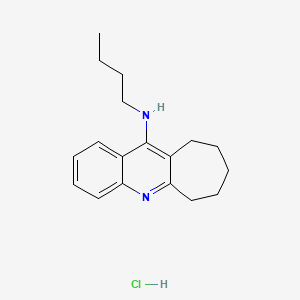
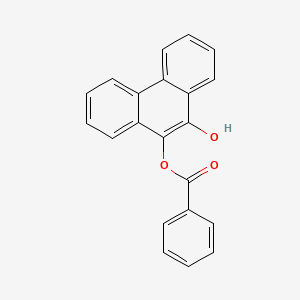

![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
